

MAC-5576: A Covalent Chemical Probe for 3CL Protease

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Compound of Interest

Compound Name: MAC-5576

Cat. No.: B15497363

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Application Notes and Protocols for Researchers

Introduction

MAC-5576 is a small molecule inhibitor of the 3C-like (3CL) protease, a cysteine protease essential for the replication of coronaviruses, including SARS-CoV-2.[1][2] Its role as a covalent inhibitor targeting the catalytic cysteine residue makes it a valuable tool for studying the structure and function of 3CL protease.[3] This document provides detailed application notes and protocols for the use of **MAC-5576** as a chemical probe for researchers, scientists, and drug development professionals. While **MAC-5576** demonstrates potent biochemical inhibition of 3CL protease, it is noteworthy that it has not shown efficacy in cell-based assays for inhibiting viral replication.[4][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of MAC-5576

Target Protease	Organism/Viruses	IC50	Assay Type	Reference(s)
3CL Protease (Mpro)	SARS-CoV-2	81 nM	Biochemical (FRET)	[1][6]
3CL Protease (3CLpro)	SARS-CoV	0.5 μ M	Biochemical	[6]
3C Protease (3Cpro)	Hepatitis A Virus (HAV)	0.5 μ M	Biochemical	[6]
Thrombin	Human	13 μ M	Biochemical	[6]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Mechanism of Action

MAC-5576 acts as a covalent inhibitor of the 3CL protease. The inhibitor forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme.[3] This irreversible binding inactivates the protease, preventing it from processing the viral polyproteins necessary for viral replication.[1][7]

Experimental Protocols

Protocol 1: In Vitro 3CL Protease Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of **MAC-5576** against 3CL protease.

Materials:

- Recombinant 3CL protease
- FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
- Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

- **MAC-5576**
- DMSO (for compound dilution)
- 384-well black, clear-bottom assay plates
- Fluorescence plate reader

Procedure:

- **Compound Preparation:** Prepare a stock solution of **MAC-5576** in DMSO. Create a serial dilution of **MAC-5576** in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
- **Enzyme Preparation:** Dilute the recombinant 3CL protease to the desired concentration in Assay Buffer.
- **Assay Reaction:** a. Add 25 μ L of the diluted **MAC-5576** solution to the wells of the 384-well plate. Include a vehicle control (Assay Buffer with DMSO) and a no-enzyme control. b. Add 25 μ L of the diluted 3CL protease solution to all wells except the no-enzyme control. c. Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
- **Substrate Addition:** Add 50 μ L of the FRET peptide substrate solution (final concentration is typically at or below the K_m value) to all wells to initiate the reaction.
- **Measurement:** Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) in a kinetic mode for 30-60 minutes at room temperature.
- **Data Analysis:** Determine the initial reaction velocities (RFU/min) from the linear portion of the kinetic curves. Calculate the percentage of inhibition for each concentration of **MAC-5576** relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value.

Protocol 2: Cytopathic Effect (CPE) Reduction Assay

This protocol is used to evaluate the antiviral activity of compounds in a cell-based assay by measuring the reduction of virus-induced cell death.

Materials:

- Vero E6 cells (or other susceptible cell line)
- SARS-CoV-2 (or other target virus)
- Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- **MAC-5576**
- DMSO
- 96-well clear-bottom cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
- Microplate reader (for luminescence)

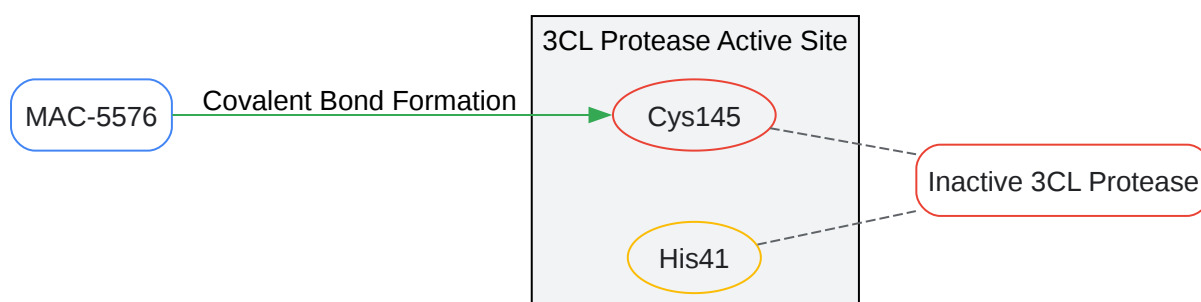
Procedure:

- Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO₂.
- Compound Preparation: Prepare a serial dilution of **MAC-5576** in cell culture medium.
- Infection and Treatment: a. Remove the growth medium from the cell monolayers. b. Add the diluted **MAC-5576** solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-virus control. c. Add the virus suspension at a predetermined multiplicity of infection (MOI) to all wells except the no-virus control.
- Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until significant CPE is observed in the virus control wells.

- **Viability Measurement:** a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Shake the plate for 2 minutes to induce cell lysis and incubate for 10 minutes at room temperature to stabilize the luminescent signal. d. Measure the luminescence using a microplate reader.
- **Data Analysis:** The luminescence signal is proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the no-virus control and the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 (half-maximal effective concentration).

Visualizations

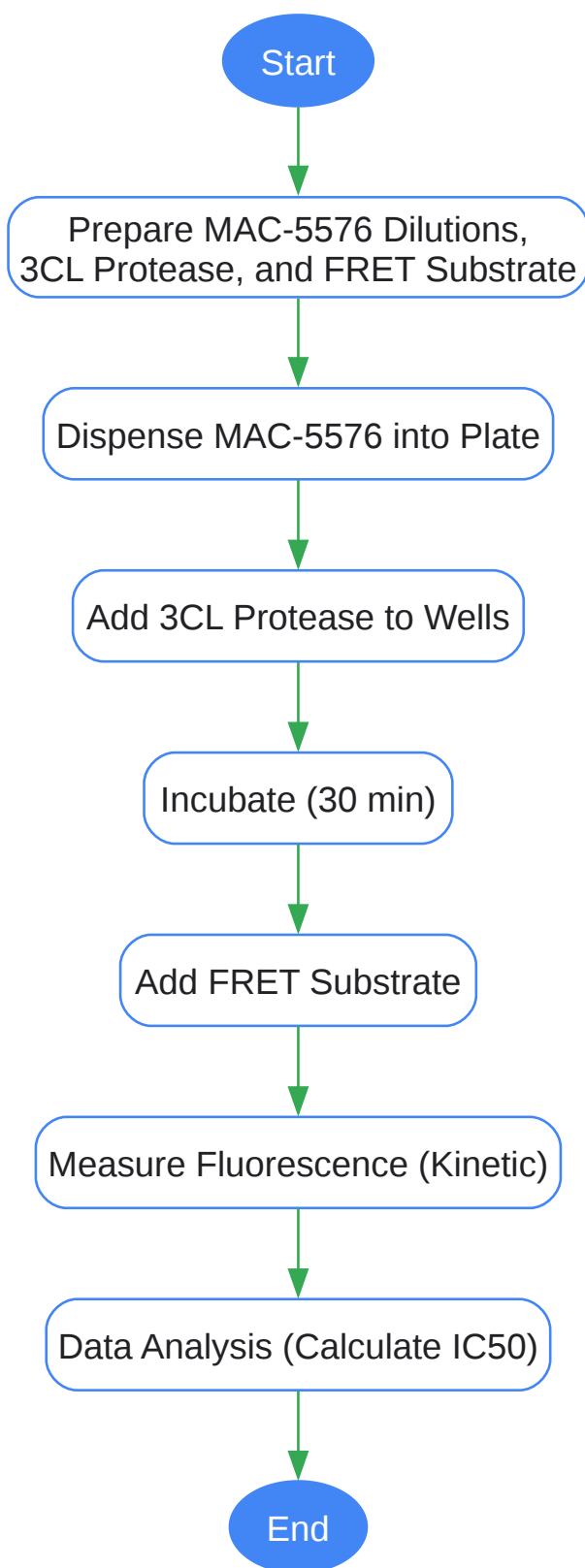
Mechanism of Action of MAC-5576



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Caption: Covalent inhibition of 3CL protease by **MAC-5576**.

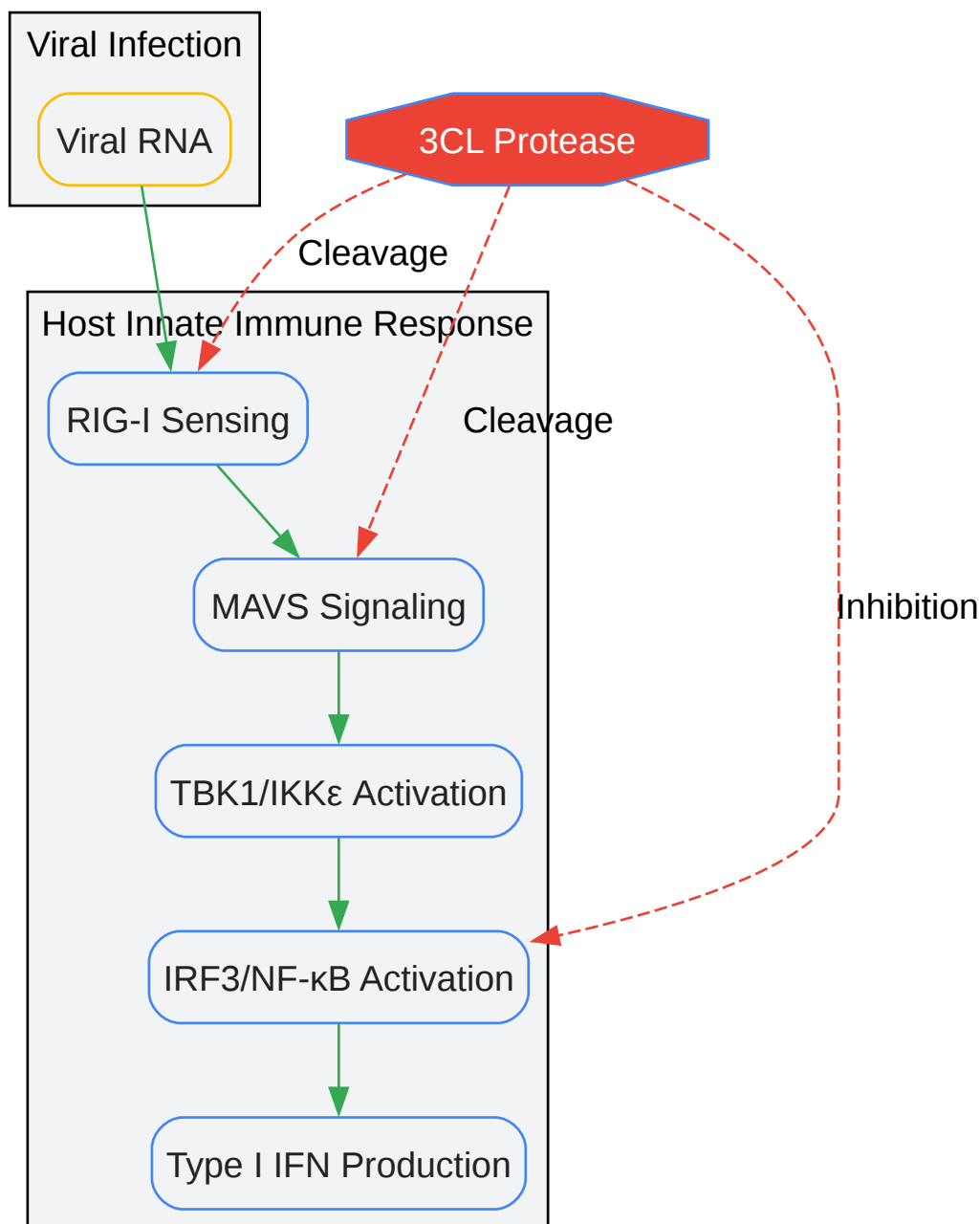
Experimental Workflow for In Vitro Inhibition Assay



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Caption: Workflow for the FRET-based 3CL protease inhibition assay.

3CL Protease-Mediated Disruption of Host Innate Immunity



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Caption: 3CL protease disrupts host innate immunity signaling.

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